2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol
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Overview
Description
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol is a bicyclic compound with the molecular formula C9H17NO. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry. The presence of a dimethylamino group and a hydroxyl group on the bicyclic structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol typically involves the reaction of a suitable bicyclic precursor with dimethylamine. One common method involves the use of a bicyclo[2.2.1]heptan-2-one derivative, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity to its binding . The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the dimethylamino group.
Camphor: Another bicyclic compound with a ketone functional group.
Sordarins: Natural products containing a bicyclo[2.2.1]heptane core.
Uniqueness
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound .
Properties
Molecular Formula |
C12H23NO |
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Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3 |
InChI Key |
ZDEYHASQASZDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2N(C)C)O)C)C |
Origin of Product |
United States |
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